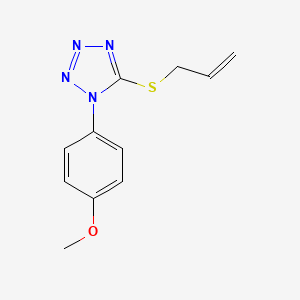![molecular formula C20H18Cl2N6O4 B14946752 Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a cyano group, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, including the formation of the oxadiazole ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the cyano and dichlorophenyl groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways. Additionally, its industrial applications could include the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-5-CYANO-4-(2,4-DICHLOROPHENYL)-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE stands out due to its unique combination of functional groups Similar compounds may include other oxadiazole derivatives or molecules with cyano and dichlorophenyl groups
Eigenschaften
Molekularformel |
C20H18Cl2N6O4 |
|---|---|
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N6O4/c1-4-31-20(30)15-9(2)28(19-18(25-10(3)29)26-32-27-19)17(24)13(8-23)16(15)12-6-5-11(21)7-14(12)22/h5-7,16H,4,24H2,1-3H3,(H,25,26,29) |
InChI-Schlüssel |
XZYGOXAWTVKAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=C(C=C(C=C2)Cl)Cl)C#N)N)C3=NON=C3NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1,1,1-trifluoro-2,3-dimethoxy-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946682.png)
![(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B14946687.png)
![3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B14946690.png)
![2,6-difluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B14946695.png)
![1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14946701.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![1-(4-Chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B14946728.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)

